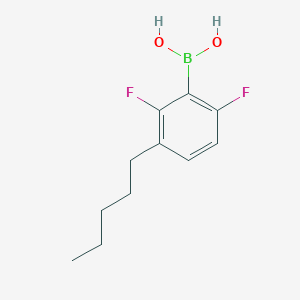
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate is a chemical compound with the molecular formula C18H16N2O10. It is characterized by the presence of nitrophenyl groups and carbonate linkages, making it a compound of interest in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate typically involves the reaction of 4-nitrophenol with ethylene carbonate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-nitrophenol+ethylene carbonate→2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The carbonate linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonate linkages under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbonate derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate involves its interaction with molecular targets through its nitrophenyl and carbonate groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modulation of their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-nitrophenoxy)ethanol: Similar in structure but lacks the carbonate linkage.
4-nitrophenyl carbonate: Contains the carbonate group but lacks the ethylene linkage.
4-nitrophenyl acetate: Similar nitrophenyl group but different ester linkage.
Uniqueness
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate is unique due to the presence of both nitrophenyl and carbonate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in various scientific fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
150673-50-0 |
|---|---|
Molekularformel |
C16H12N2O10 |
Molekulargewicht |
392.27 g/mol |
IUPAC-Name |
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C16H12N2O10/c19-15(27-13-5-1-11(2-6-13)17(21)22)25-9-10-26-16(20)28-14-7-3-12(4-8-14)18(23)24/h1-8H,9-10H2 |
InChI-Schlüssel |
IQVNUQCXVSYPQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Verwandte CAS-Nummern |
150673-50-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-bromophenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14147927.png)

![N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine](/img/structure/B14147940.png)




![[(1-Methoxypentadecyl)sulfanyl]benzene](/img/structure/B14147977.png)


![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
